molecular formula C12H22N2O3 B7920997 [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7920997
M. Wt: 242.31 g/mol
InChI Key: KVOVPMNGXNNVHQ-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with acetyl and isopropyl-amino-acetic acid moieties.

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOVPMNGXNNVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Isopropyl-amino Group: This step involves the reaction of the acetylated pyrrolidine with isopropylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl group on the pyrrolidine nitrogen undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, 60–80°C) cleaves the amide bond, yielding the free pyrrolidine amine and acetic acid.

  • Enzymatic cleavage by esterases or proteases may occur in biological systems, analogous to carbamate prodrug activation mechanisms .

Outcome :
Acetyl-pyrrolidineH+/OHPyrrolidine-NH2+CH3COOH\text{Acetyl-pyrrolidine} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Pyrrolidine-NH}_2 + \text{CH}_3\text{COOH}

Carboxylic Acid Functionalization

The terminal acetic acid moiety participates in classic acid-derived reactions:

Esterification

Reacts with alcohols (R-OH) under acidic catalysis (H2_2SO4_4) or coupling agents (DCC/DMAP) to form esters :
CH2COOH+R-OHCH2COOR\text{CH}_2\text{COOH} + \text{R-OH} \rightarrow \text{CH}_2\text{COOR}

Decarboxylation

Thermal or radical-mediated decarboxylation eliminates CO2_2, producing a methyl-substituted derivative :
CH2COOHΔ/Cu2+CH3+CO2\text{CH}_2\text{COOH} \xrightarrow{\Delta/\text{Cu}^{2+}} \text{CH}_3 + \text{CO}_2

Peptide Coupling

Activates via carbodiimides (EDC/HOBt) to form amides with primary amines :
CH2COOH+H2N-REDCCH2CONH-R\text{CH}_2\text{COOH} + \text{H}_2\text{N-R} \xrightarrow{\text{EDC}} \text{CH}_2\text{CONH-R}

Reactivity of the Secondary Amine

The isopropylamino group (-NHiPr) undergoes nucleophilic reactions:

Alkylation

Reacts with alkyl halides (R-X) in the presence of a base (K2_2CO3_3) to form tertiary amines:
-NHiPr+R-X-NRiPr\text{-NHiPr} + \text{R-X} \rightarrow \text{-NRiPr}

Acylation

Acetyl chloride or anhydrides acylate the amine, forming stable amides:
-NHiPr+Ac2O-NAc-iPr\text{-NHiPr} + \text{Ac}_2\text{O} \rightarrow \text{-NAc-iPr}

Metal Coordination

The carboxylic acid and tertiary amine act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming chelate complexes relevant to catalytic or medicinal applications .

Stability and Side Reactions

  • Intramolecular cyclization : Under dehydrating conditions, the carboxylic acid and amine may form a six-membered lactam, though steric hindrance from the pyrrolidine ring reduces likelihood .

  • Oxidation : The pyrrolidine ring is resistant to oxidation, but the acetyl group may degrade under strong oxidants (e.g., KMnO4_4).

This compound’s versatility in hydrolysis, coupling, and coordination chemistry makes it valuable in medicinal chemistry and materials science. Further studies should explore enantioselective synthesis and in vivo metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₈H₁₅N₂O₂
Molecular Weight : 171.22 g/mol
Functional Groups : The compound features a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety, contributing to its reactivity and biological activity.

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.
  • Biology
    • Biochemical Probing : The compound is studied as a biochemical probe to investigate enzyme-substrate interactions and metabolic pathways. Its ability to interact with biological molecules positions it as a candidate for exploring amino acid metabolism and neurotransmitter function.
  • Medicine
    • Therapeutic Potential : Initial studies suggest that [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid may exhibit therapeutic properties, particularly in modulating neurotransmitter systems. Research indicates potential applications in treating neurological disorders such as depression and anxiety by influencing neurotransmitter signaling pathways.
  • Industry
    • Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and specialty chemicals. Its unique structure allows for the development of novel drugs with enhanced efficacy and reduced side effects.

Research highlights several biological activities associated with this compound:

  • Neuropharmacological Effects : Studies indicate that it may enhance synaptic transmission or modulate neuronal excitability.
  • Antimicrobial Activity : Initial findings suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria, warranting further investigation into effective concentrations and mechanisms.

Case Studies

  • Neuropharmacology Studies
    • A study on pyrrolidine derivatives indicated significant binding affinities to murine γ-aminobutyric acid transporter subtype (mGAT1), suggesting that similar compounds could have promising neuropharmacological profiles.
  • Antimicrobial Activity
    • Research on related pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values as low as 4.9 µM against E. coli, indicating potential antibacterial activity for this compound.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be drawn between [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid and structurally related compounds, such as amino acid derivatives or pyrrolidine-based chelators.

Structural Analogues

Acetic Acid Derivatives: Acetic Acid-Modified Biochar (ASBB): ASBB, referenced in –10, is functionalized with –COOH groups to enhance uranium adsorption. Unlike the target compound, ASBB’s efficacy arises from pore expansion and carboxyl group coordination with U(VI) ions, achieving 97.8% removal efficiency . Comparison: While this compound contains a carboxyl group, its rigid pyrrolidine backbone and acetyl/isopropyl substituents likely limit pore accessibility, reducing adsorption capacity compared to ASBB.

Pyrrolidine-Based Chelators :

  • Polypyrrole Adsorbents : cites polypyrrole as a uranium adsorbent with 112.40 mg/g capacity via surface complexation .
  • Comparison : The acetyl and isopropyl groups in the target compound may sterically hinder metal coordination, whereas polypyrrole’s planar structure allows efficient binding.

Functional Group Analysis

Compound Functional Groups Key Interactions Adsorption Capacity/Applications
This compound –COOH, acetyl, pyrrolidine Potential chelation (untested) Discontinued; no data
ASBB (–10) –COOH, –OH, porous carbon Monodentate U(VI) coordination 97.8% removal (10 mg/L U(VI), pH 6)
Polypyrrole () Amine, conjugated polymer Surface complexation 112.40 mg/g U(VI)

Mechanistic Differences

  • ASBB : Relies on physical adsorption (porosity) and chemical coordination (–COO– with U(VI)) .
  • Target Compound : Theoretical chelation via carboxyl and amine groups is plausible, but steric hindrance from the pyrrolidine ring and acetyl/isopropyl groups likely reduces binding efficiency.

Biological Activity

[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety. Its molecular formula is C11H20N2O3, with a molecular weight of approximately 228.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

The compound's reactivity is attributed to its functional groups:

  • Amino Group: Engages in nucleophilic substitution reactions.
  • Acetyl Group: Susceptible to hydrolysis under acidic or basic conditions.
  • Pyrrolidine Ring: Contributes to the structural complexity and potential interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit various enzymes, modulating metabolic pathways.
  • Receptor Modulation: Due to its structural similarity to natural amino acids, it may bind to neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

1. Neuropharmacological Effects

Studies suggest that this compound may influence neurotransmitter systems, particularly those linked to cognitive functions and mood regulation. Its ability to modulate receptor activity positions it as a candidate for further investigation in neuropharmacology.

3. Anticancer Potential

Emerging research indicates that derivatives of compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain pyrrolidine derivatives can induce apoptosis in tumor cells, suggesting a potential role in cancer therapy.

Case Studies

Case Study 1: Neurotransmitter Interaction
A study explored the interaction of pyrrolidine derivatives with serotonin receptors, highlighting their potential as anxiolytic agents. The findings indicated that these compounds could enhance serotonin signaling, which is crucial for mood regulation.

Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various amino-acid derivatives, researchers found that specific structural modifications significantly enhanced antibacterial potency against resistant strains of bacteria such as MRSA.

Future Directions

Further research is essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties.
  • In vivo studies to assess the efficacy and safety profile.
  • Exploration of its potential applications in treating neurological disorders and infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

Amide coupling : Reacting pyrrolidine derivatives with acetylating agents (e.g., acetic anhydride) under inert conditions.

Alkylation : Introducing the isopropyl group via nucleophilic substitution using isopropyl bromide and a base (e.g., K2CO3).

Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or HCl.

  • Characterization : Intermediates are validated via <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation and HPLC for purity (>95%). For example, details similar protocols for N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide synthesis .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and C18 columns.
  • Spectroscopy : FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for acetyl and carboxylic acid groups).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Refrigerated (2–8°C) in airtight containers with desiccants to prevent hydrolysis.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., acetic acid). outline similar guidelines for structurally related compounds .

Advanced Research Questions

Q. How can conflicting NMR data arising from stereochemical ambiguity in the pyrrolidine ring be resolved?

  • Methodology :

  • Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers.
  • X-ray crystallography : Single-crystal analysis to confirm absolute configuration.
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR to study ring puckering effects .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodology :

  • Reaction engineering : Use flow chemistry to enhance mixing and heat transfer during exothermic steps (e.g., acetylation).
  • Catalyst screening : Test palladium or enzyme catalysts for selective alkylation.
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent polarity, stoichiometry) .

Q. How do metabolic pathways involving this compound differ in bacterial vs. mammalian systems, and what analytical tools are used?

  • Methodology :

  • Metabolic flux analysis (MFA) : <sup>13</sup>C isotopic labeling tracked via LC-MS to map carbon utilization.
  • Proteomics : 2D-PAGE/MS to identify enzymes (e.g., dehydrogenases) upregulated in bacterial systems (e.g., Acetobacter spp.). detail MFA and proteomic workflows for acetic acid-related pathways .

Q. What mechanisms explain contradictory bioactivity results in cell-based assays (e.g., cytotoxicity vs. therapeutic potential)?

  • Methodology :

  • Dose-response profiling : Use IC50 curves (0.1–100 μM) to identify therapeutic windows.
  • Receptor binding assays : Radioligand competition studies (e.g., <sup>3</sup>H-labeled analogs) to assess target specificity.
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress contributions .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray for stereochemistry).
  • Advanced instrumentation : Prioritize HRMS for trace impurity detection and MALDI-TOF for protein interaction studies.
  • Ethical compliance : Adhere to institutional biosafety guidelines for in vivo testing.

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